N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 444156-10-9
VCID: VC0376191
InChI: InChI=1S/C22H18ClNO2S/c23-17-12-6-4-10-15(17)21(26)24-22-19(16-11-5-7-13-18(16)27-22)20(25)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2,(H,24,26)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
Molecular Formula: C22H18ClNO2S
Molecular Weight: 395.9g/mol

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide

CAS No.: 444156-10-9

Main Products

VCID: VC0376191

Molecular Formula: C22H18ClNO2S

Molecular Weight: 395.9g/mol

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide - 444156-10-9

CAS No. 444156-10-9
Product Name N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chlorobenzamide
Molecular Formula C22H18ClNO2S
Molecular Weight 395.9g/mol
IUPAC Name N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chlorobenzamide
Standard InChI InChI=1S/C22H18ClNO2S/c23-17-12-6-4-10-15(17)21(26)24-22-19(16-11-5-7-13-18(16)27-22)20(25)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2,(H,24,26)
Standard InChIKey SKMHZVHJIGXNTA-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
PubChem Compound 1724278
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator